Histone H3 Peptide Substrate (1-21)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Histone H3 undergoes many modifications including acetylation, methylation, and phosphorylation that are important for regulation of gene transcription. Histone H3 peptide can be used as a target substrate for several of the histone modifying enzymes including lysine methyltransferases, arginine methyltransferases, acetyltransferases, and others.

Applications De Recherche Scientifique

Catalytic Properties and Kinetic Mechanism of Histone H3 Methylation

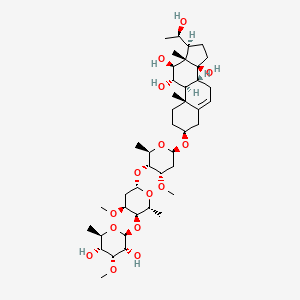

Role of SUV39H1 in Histone H3 Methylation Histone H3 lysine 9 (H3K9) methylation is crucial for gene regulation and chromatin organization. The study by Chin et al. (2006) elaborates on the catalytic properties and kinetic mechanism of human recombinant SUV39H1, a Lys-9 histone H3 methyltransferase. The enzyme SUV39H1 methylates H3K9 at the pericentric heterochromatin region, playing a role in genome stability. Through substrate specificity and kinetic analysis, the study revealed the catalytic interplay between the chromodomain and the SET domain of SUV39H1, emphasizing the enzyme's nonprocessive mechanism and the role of the chromodomain in enzymatic catalysis (Chin, Patnaik, Estève, Jacobsen, & Pradhan, 2006).

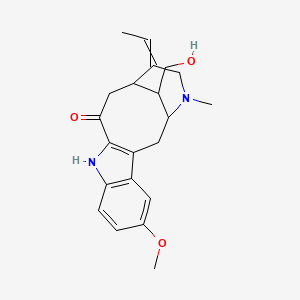

LSD1-CoREST Selectivity in Histone H3 Recognition

Intricate Network of Interactions by LSD1-CoREST Complex The structural basis of LSD1-CoREST selectivity in histone H3 recognition was explored by Forneris et al. (2007). The study showcased how the enzyme LSD1, along with CoREST, recognizes and demethylates Lys4 of histone H3. The crystal structure of the complex provided insights into the substrate specificity and the elaborate network of interactions involved in the recognition and demethylation process, revealing the complex's exquisite substrate specificity and providing a structural framework to understand the modulation of its catalytic activity (Forneris, Binda, Adamo, Battaglioli, & Mattevi, 2007).

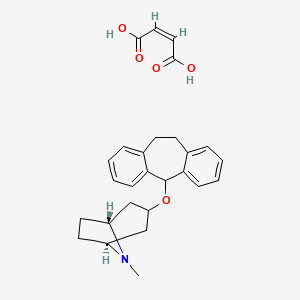

Mechanism-based Inactivation of Histone Demethylase LSD1

Targeting LSD1 for Selective Inactivation Culhane et al. (2006) designed and synthesized peptide-based inhibitor analogues that block the histone demethylase LSD1. One such inhibitor demonstrated time-dependent inactivation of LSD1, offering a selective, mechanism-based inactivator for the enzyme. This study provides a useful tool for understanding histone modifications and chromatin remodeling, presenting an approach for selective targeting of LSD1 (Culhane, Szewczuk, Liu, Da, Marmorstein, & Cole, 2006).

Propriétés

Nom du produit |

Histone H3 Peptide Substrate (1-21) |

|---|---|

Poids moléculaire |

2254.6 |

Synonymes |

H3 Peptide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.